molecular formula C9H9N B13484611 2-ethynyl-N-methylaniline CAS No. 923270-57-9

2-ethynyl-N-methylaniline

Cat. No.: B13484611
CAS No.: 923270-57-9
M. Wt: 131.17 g/mol
InChI Key: ULLYOKZYOHMTIJ-UHFFFAOYSA-N
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Description

2-Ethynyl-N-methylaniline is an organic compound with the molecular formula C9H9N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and an ethynyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-N-methylaniline can be achieved through several methods. One common approach involves the reaction of N-methylaniline with an ethynylating agent under suitable conditions. For instance, the reaction can be carried out using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where N-methylaniline reacts with an ethynyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-Ethynyl-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The nitrogen atom in the aniline moiety can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-N-methylaniline is unique due to the presence of both an ethynyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in similar compounds .

Properties

CAS No.

923270-57-9

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

2-ethynyl-N-methylaniline

InChI

InChI=1S/C9H9N/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7,10H,2H3

InChI Key

ULLYOKZYOHMTIJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C#C

Origin of Product

United States

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